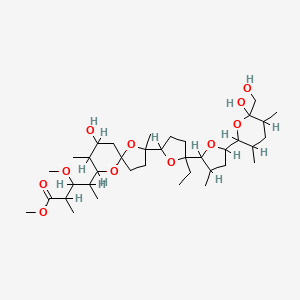

Monensin, methyl ester

Description

Contextualization within Polyether Ionophores Research

Monensin (B1676710), methyl ester belongs to the family of polyether ionophores, a class of naturally occurring or synthetic compounds capable of transporting ions across lipid membranes. nih.gov These molecules possess a unique three-dimensional structure with a hydrophobic exterior and a hydrophilic interior, allowing them to selectively bind with cations and facilitate their movement across biological membranes. nih.govwikipedia.org Research in this field is driven by the diverse biological activities of these compounds, which stem from their ability to disrupt ion gradients across cell membranes. nih.gov

Monensin, isolated from Streptomyces cinnamonensis in 1967, is a well-studied polyether ionophore known for its preference for monovalent cations, particularly sodium (Na⁺). nih.govnih.gov Monensin, methyl ester, as a derivative, serves as a crucial tool for researchers to understand the structure-activity relationships within this class of compounds. Its modification at the carboxylic acid group provides a platform to investigate how alterations in the ionophore's structure impact its ion-binding capabilities and subsequent biological effects. nih.govuea.ac.uk

Significance of Esterification for Ionophore Properties and Biological Activities

The esterification of monensin's carboxylic acid group to form this compound is a pivotal chemical modification that significantly alters its properties and biological activities. This conversion transforms the parent molecule from a carboxylic ionophore into a neutral analog. usbio.netmedchemexpress.com This change in charge has profound implications for its mechanism of ion transport.

While monensin typically functions as a mobile ion carrier, facilitating an electroneutral exchange of a cation for a proton (e.g., Na⁺/H⁺ antiport), this compound is recognized as a channel-forming ionophore. nih.govwikipedia.org Studies have shown that it can self-assemble into a proton channel, a structure capable of transporting protons across membranes. nih.gov This shift in transport mechanism, from a carrier to a channel, is a direct consequence of the esterification and is a key area of research interest.

The esterification also influences the ionophore's selectivity and stability of complexes with different cations. This compound has been shown to form stable 1:1 complexes with monovalent cations like Li⁺, Na⁺, and K⁺. nih.gov The strength of the intramolecular hydrogen bonds within these complexes varies depending on the cation, with the strongest bonds observed in the Li⁺ complex. nih.gov Furthermore, this modification impacts its biological activity, including its antimicrobial properties. nih.govstanford.edu

Table 1: Comparison of Properties of Monensin and this compound

| Property | Monensin | This compound |

|---|---|---|

| Chemical Nature | Carboxylic Ionophore nih.gov | Neutral Analog usbio.netmedchemexpress.com |

| Ion Transport Mechanism | Ion Carrier (Antiport) nih.govwikipedia.org | Channel-Forming Ionophore nih.govnih.gov |

| Primary Transported Species | Cations (e.g., Na⁺) in exchange for H⁺ wikipedia.org | Protons nih.gov |

| Biological Activity Basis | Disruption of ion gradients via carrier mechanism nih.gov | Disruption of ion gradients via channel formation nih.gov |

Historical Development of this compound Research Trajectories

Following the discovery of monensin in 1967 and the elucidation of its structure, the subsequent total synthesis in 1979 paved the way for the creation of various derivatives to probe its function. wikipedia.orgnih.gov Research into monensin esters, including the methyl ester, emerged from the desire to understand the role of the carboxyl group in ion transport and biological activity.

Early research in the 1970s and 1980s focused on the synthesis of monensin esters and their fundamental ionophoric properties. A key finding from this period was the use of this compound as an ion-active component in sodium-selective electrodes, first reported in 1987. medchemexpress.comchemsrc.com This application highlighted the potential of this neutral derivative in analytical chemistry.

Later research trajectories in the 1990s and 2000s delved deeper into the structural and mechanistic aspects of this compound. Spectroscopic techniques and semiempirical calculations were employed to study its complexation with various cations and to model its unique channel-forming capabilities. nih.govnih.gov Studies from this era also began to systematically investigate the antimicrobial properties of a range of monensin esters. nih.gov

Overview of Current Research Landscape on this compound

The current research landscape for this compound is multifaceted, with investigations spanning analytical chemistry, biophysics, and medicinal chemistry. A significant area of ongoing research is its application in ion-selective electrodes (ISEs). This compound and other ester derivatives are widely used as neutral carriers in the development of sodium-selective electrodes for various applications, including the analysis of biological fluids. wikipedia.orgresearchgate.netgoogle.com Research in this area focuses on improving the selectivity and stability of these electrodes. researchgate.net

Structural and mechanistic studies continue to be a major focus. Advanced analytical techniques such as electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy, coupled with computational modeling, are being used to elucidate the precise structures of this compound complexes with different metal ions, including divalent cations. usbio.netacs.org These studies provide insights into the fundamental principles of molecular recognition and ion binding.

Furthermore, the synthesis and biological evaluation of new monensin derivatives, building upon the knowledge gained from studying the methyl ester, is an active field of research. Scientists are exploring how different ester and amide modifications at the carboxyl terminus, as well as modifications at other positions of the monensin molecule, affect its antimicrobial and even anticancer activities. uea.ac.ukacs.org These studies aim to develop new compounds with enhanced or novel biological properties. uea.ac.uk

Table 2: Recent Research Focus on this compound and its Derivatives

| Research Area | Key Findings and Objectives |

|---|---|

| Ion-Selective Electrodes | Development of more robust and selective Na⁺ sensors. Investigation of the effect of temperature on electrode selectivity. researchgate.netgoogle.com |

| Structural Analysis | Elucidation of the 3D structures of complexes with monovalent and divalent cations using ESI-MS and NMR. usbio.netnih.govacs.org |

| Antimicrobial Activity | Synthesis of new ester and amide derivatives to enhance activity against Gram-positive bacteria, including resistant strains. nih.govuea.ac.uk |

| Anticancer Research | Exploration of the antiproliferative activity of monensin and its derivatives against various cancer cell lines. acs.org |

| Channel Formation | Investigation of the self-assembly of this compound into proton channels and its implications for biological activity. nih.gov |

Properties

IUPAC Name |

methyl 4-[2-[5-ethyl-5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64O11/c1-11-35(32-21(3)17-27(44-32)29-20(2)16-22(4)37(41,19-38)47-29)13-12-28(45-35)34(8)14-15-36(48-34)18-26(39)23(5)31(46-36)24(6)30(42-9)25(7)33(40)43-10/h20-32,38-39,41H,11-19H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRZSHIENRKVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OC)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28636-21-7 | |

| Record name | Monensin methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Monensin, Methyl Ester

Strategies for the Esterification of Monensin (B1676710) A to Monensin, methyl ester

The esterification of Monensin A to its methyl ester derivative is a non-trivial synthetic challenge due to the molecule's unique structural conformation. In its natural state, the carboxylic acid group of Monensin A is sterically hindered and its reactivity is diminished by strong, bifurcated intramolecular hydrogen bonds with hydroxyl groups on the opposite side of the molecule. nih.govtandfonline.com This pseudo-cyclic structure must be disrupted to achieve efficient esterification at the C-1 carboxyl position. tandfonline.com

Traditional esterification methods often prove inefficient for Monensin A. However, research has led to the development of several effective strategies, including a particularly smooth alkylation process using the silver salt of monensin.

One of the most effective novel methods involves the reaction of monensin silver salt with methyl iodide. tandfonline.comtandfonline.com This process is notable because, despite the structural similarity to the sparingly reactive sodium salt, the silver salt undergoes smooth alkylation on the carboxyl group to yield this compound. tandfonline.comtandfonline.com This method is advantageous as it avoids contamination from sodium cations, which is crucial for applications like sodium-selective electrodes. tandfonline.com

Other synthetic routes facilitate esterification by disrupting the hydrogen-bond-enforced structure using bulky organic bases or by sequestering the sodium cation with stronger ionophores like crown ethers or cryptands. tandfonline.com A summary of various methods for synthesizing this compound is presented below.

| Method | Reagents | Conditions | Yield | Reference |

| Silver Salt Alkylation | Monensin silver salt, methyl iodide | - | - | tandfonline.com, tandfonline.com |

| Base-Mediated Alkylation | Monensin, methyl iodide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Room temperature, 4 days | 75% | tandfonline.com |

| Carbodiimide Coupling | Monensin, methanol, 1,3-dicyclohexylcarbodiimide (DCC), 4-pyrrolidinopyridine | - | 88% | tandfonline.com |

A new method for synthesizing Monensin A methyl ester was also reported in 2006, followed by studies of the product's ability to form complexes with various cations. nih.gov

The primary goal of regioselective esterification of Monensin A is to exclusively target the C-1 carboxyl group while leaving the molecule's three hydroxyl groups (two secondary, one primary) untouched. The inherent stability of the pseudo-cyclic structure, maintained by hydrogen bonds between the carboxyl group and the hydroxyls at the opposite end, makes the carboxyl group significantly less reactive. tandfonline.com

Effective techniques overcome this by generating a "naked" carboxylate, free from the constraints of the hydrogen bonding network. tandfonline.com This is achieved through several strategies:

Use of Silver Salts: The reaction of monensin silver salt with an alkylating agent like methyl iodide proceeds smoothly at the carboxylate, indicating that the silver ion interaction alters the molecule's conformation or reactivity profile sufficiently to expose the carboxyl group. tandfonline.comtandfonline.com

Use of Bulky Organic Bases: Strong, non-nucleophilic bases such as DBU can deprotonate the carboxylic acid, creating a carboxylate anion that is more readily alkylated. The bulkiness of the base helps to disrupt the intramolecular hydrogen bonding. tandfonline.com

Use of Cation Sequestrants: When starting with Monensin sodium salt, the addition of stronger ionophores such as crown ethers or cryptands can effectively "trap" the Na+ ion. This breaks the ionic interaction that helps hold the pseudo-cyclic structure together, freeing the carboxylate for reaction with an electrophile like benzyl (B1604629) bromide. tandfonline.com

These methods ensure high regioselectivity for the carboxyl group, enabling the synthesis of this compound and other ester derivatives without the need for protecting the hydroxyl groups.

Synthesis of Advanced this compound Derivatives and Analogs

Further chemical modifications of the monensin structure, starting from either Monensin A or this compound, have been explored to create advanced derivatives and analogs. These modifications target the remaining functional groups on the molecule, primarily the hydroxyl groups and the carboxyl moiety itself.

Chemical modification of the three hydroxyl groups of monensin has been performed to yield a variety of derivatives. Ester and ether derivatives have been synthesized by targeting the O(IV)H hydroxyl group. nih.gov The primary hydroxyl group at the C-26 position is also a common site for modification. nih.govnih.gov

Research has shown the synthesis of a series of C-26 esters and urethanes. nih.gov The general procedure for creating C-26 esters involves reacting the sodium salt of monensin (MON-Na) with a respective acyl chloride in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov

| Derivative Type | Position of Modification | Synthetic Approach | Reference |

| Esters | C-26 | MON-Na, acyl chloride, DMAP in pyridine | nih.gov |

| Urethanes | C-26 | Monensin, isocyanate in anhydrous toluene | nih.gov |

| Ethers | O(IV)H | - | nih.gov |

| Esters | O(IV)H | - | nih.gov |

The carboxyl group at the C-1 position of Monensin A is a frequent target for chemical modification to produce a wide array of esters beyond the simple methyl ester. researchgate.neticm.edu.pl The synthesis of these derivatives is undertaken to explore how changes in the ester group affect the molecule's properties. A series of structurally diverse C-1 esters have been synthesized and evaluated for their biological activities. researchgate.net The synthesis of these esters has been accomplished using several distinct methods. nih.gov

For example, a series of C-1 esters were synthesized, along with C-26-O-acetylated derivatives, to investigate their antiproliferative activity. researchgate.net This highlights a strategy where both the carboxyl and hydroxyl groups are modified to create doubly modified analogs.

| Ester Derivative | Synthesis Method | Reference |

| Benzyl ester | Reaction with benzyl bromide in the presence of cryptand[2.2.2] | tandfonline.com |

| Allyl ester | A new method reported in 2007 | researchgate.net |

| Various Esters (2-10) | Four different synthetic methods were utilized and discussed | nih.gov |

| Propargyl ester of MON azide | Synthesis from monensin azide | acs.org, nih.gov |

The spiroketal moiety is a defining and complex structural feature of monensin, contributing significantly to its three-dimensional architecture. msu.eduresearchgate.net The total synthesis of monensin is a formidable challenge in organic chemistry, with the stereocontrolled construction of the spiroketal being a critical aspect of the process. msu.eduacs.org

The relevance of spiroketal synthesis to ester derivatives lies in the strategies employed for total synthesis. These syntheses are often convergent, meaning different complex fragments of the molecule are prepared separately before being joined together. acs.orgacs.org In many of these synthetic routes, key fragments are prepared and carried through multiple steps as ester derivatives, such as methyl or benzyl esters. york.ac.ukyork.ac.uk

Chiral Synthesis and Stereochemical Considerations in this compound Analogs

The creation of stereochemically defined analogs of this compound, is a complex undertaking that relies on precise control over the molecule's numerous chiral centers. Synthetic strategies are designed to build the intricate polyether backbone with specific stereochemistry, which is crucial for the compound's biological function. These approaches often leverage a combination of chiral pool starting materials and highly diastereoselective reactions.

A cornerstone of synthesizing monensin and its analogs is the convergent synthesis strategy. york.ac.uk This approach involves dissecting the complex target molecule into several smaller, manageable fragments. Each fragment, containing a limited number of contiguous stereocenters, is synthesized independently. This method offers a distinct stereochemical advantage, as it allows for the separate construction of optically active fragments that are later coupled, building the remote stereorelationships of the final molecule. york.ac.uk

A primary method for introducing chirality into these fragments is through the use of the chiral pool . Simple, inexpensive, and enantiomerically pure natural products serve as the starting materials. This strategy embeds the correct absolute stereochemistry at specific points in the synthetic intermediates from the outset.

Table 1: Examples of Chiral Pool Starting Materials in Monensin Fragment Synthesis

| Chiral Starting Material | Resulting Fragment/Portion of Monensin | Reference(s) |

| (-)-Malic acid | Used for fragments containing vicinal asymmetric centers | |

| (+)-β-Hydroxyisobutyric acid | Employed for various key optically active intermediates | |

| D-Fructose | Serves as a precursor to the monensin spiroketal intermediate | york.ac.uk |

| D-Glucose | Utilized in the stereoselective synthesis of the 1,6-dioxaspiro[4.5]decane ring system | researchgate.net |

Beyond the use of the chiral pool, the control of stereochemistry during the synthesis relies heavily on substrate-controlled diastereoselective reactions. Several key transformations are employed to set the stereocenters that are not derived directly from the initial chiral starting material.

Chelation-Controlled Nucleophilic Additions: This is one of the most critical strategies for establishing stereochemistry in the acyclic portions of the molecule. The addition of organometallic reagents (like Grignard reagents) to α-chiral aldehydes or ketones can be directed by a nearby chelating group (e.g., a methoxy (B1213986) group). This forces the reagent to attack from a specific face of the carbonyl, leading to high levels of diastereoselectivity, often counter to predictions from standard steric models like Cram's rule. york.ac.uk This "anti-Cram" or "chelation-controlled" induction has been used to achieve diastereomeric ratios as high as 150:1. york.ac.uk

Rearrangement and Cyclization Reactions: Specific pericyclic and cyclization reactions are instrumental in forming the heterocyclic rings of monensin analogs with the correct stereochemistry.

Ireland-Claisen Rearrangement: This nih.govnih.gov-sigmatropic rearrangement is used to form carbon-carbon bonds while creating new stereocenters. The geometry of the intermediate silyl (B83357) ketene (B1206846) acetal (B89532) can be controlled to dictate the stereochemical outcome of the product. york.ac.uk

Oxidative Diene Cyclization: The formation of the substituted tetrahydrofuran (B95107) (THF) rings can be achieved through the stereoselective oxidative cyclization of 1,5-diene precursors, for instance, using potassium permanganate (B83412). beilstein-journals.org

Spiroketalization: The iconic 1,6-dioxaspiro[4.5]decane core of monensin is typically formed under thermodynamic control. An acid-catalyzed equilibration of a dihydroxy ketone precursor leads predominantly to the most stable spiroketal isomer, which is the one found in the natural product. york.ac.ukacs.org

The synthesis of analogs can also be achieved through the chemical degradation of natural monensin, which is readily available from the fermentation of Streptomyces cinnamonensis. nih.gov Oxidative cleavage can break the molecule into its constituent fragments. researchgate.netnih.gov These fragments, which retain their original stereochemistry, can then be chemically modified and reassembled into novel, unnatural polyether structures, providing access to a diverse range of analogs for structure-activity relationship studies. researchgate.net

Table 2: Key Stereocontrolling Reactions in the Synthesis of Monensin Analogs

| Reaction Type | Description | Key Reagents/Conditions | Stereochemical Outcome | Reference(s) |

| Chelation-Controlled Addition | Nucleophilic addition to a carbonyl, directed by a chelating atom in the substrate. | Grignard reagents (R-MgX), Cu(I) salts | High diastereoselectivity for "anti-Cram" product. | york.ac.uk |

| Ireland-Claisen Rearrangement | Rearrangement of a glycal propionate (B1217596) ester enolate. | LDA, TMSCl, HMPA | Forms C-C bonds with predictable stereochemistry based on transition state geometry. | york.ac.uk |

| Oxidative Cyclization | Formation of THF rings from 1,5-diene precursors. | Potassium permanganate (KMnO₄) | Diastereoselective formation of substituted tetrahydrofurans. | beilstein-journals.org |

| Spiroketal Formation | Acid-catalyzed cyclization of a dihydroxy ketone intermediate. | p-Toluenesulfonic acid (p-TsOH) | Formation of the thermodynamically favored spiroketal isomer. | york.ac.ukacs.org |

Ultimately, the chiral synthesis of this compound analogs is a testament to the power of modern synthetic organic chemistry. It requires a strategic combination of sourcing chirality from nature's own building blocks and creating it with precision through highly evolved diastereoselective reactions. This control is paramount, as the specific spatial arrangement of each atom is what defines the unique properties of these complex molecules.

Spectroscopic and Computational Elucidation of Monensin, Methyl Ester Structures and Interactions

Advanced Spectroscopic Characterization of Monensin (B1676710), methyl ester

The elucidation of the structure of Monensin, methyl ester and its behavior in the presence of metal cations has been significantly advanced through the application of sophisticated spectroscopic and computational methods. These techniques provide detailed insights into the conformational changes, binding interactions, and ion transport mechanisms that are central to its function.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound (referred to as MON1 in some studies) and its cation complexes. sigmaaldrich.comnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the dynamic processes of ion complexation.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the three-dimensional structure of this compound and observing the conformational changes that occur upon complexation with alkali metal cations like Li⁺, Na⁺, and K⁺. sigmaaldrich.comnih.gov Studies have demonstrated that the formation of a 1:1 stoichiometric complex between the methyl ester derivative and these cations induces significant changes in the ¹H NMR spectrum. sigmaaldrich.comnih.gov

Upon complexation, the pseudocyclic conformation of the this compound molecule is stabilized. This is evidenced by shifts in the proton signals, particularly those of the hydroxyl groups, which become involved in intramolecular hydrogen bonds that stabilize the complex structure. sigmaaldrich.comnih.gov The specific chemical shifts and their changes upon cation binding provide a detailed map of the binding cavity and the coordination of the cation.

Table 1: Illustrative ¹H NMR Chemical Shift Data (Note: The following table is a representative compilation based on typical findings and does not represent a specific single experiment.)

| Proton | Free this compound (ppm) | This compound-Na⁺ Complex (ppm) |

| OH groups | Broad signals | Sharper, downfield-shifted signals |

| CH₃-C | ~0.9 - 1.2 | Shifted due to conformational changes |

| OCH₃ (ester) | ~3.6 - 3.7 | Minor shifts observed |

| OCH₃ (ether) | ~3.4 | Shifted upon complexation |

This table is for illustrative purposes to show the nature of data obtained from ¹H NMR studies.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. sigmaaldrich.comnih.gov Full signal assignments for the ¹³C NMR spectra of the methyl ester and its complexes have been achieved, offering a comprehensive view of the structural changes at each carbon atom upon cation binding. sigmaaldrich.comnih.gov

The most significant changes in the ¹³C NMR spectra are typically observed for the carbon atoms that are part of the coordination sphere of the metal cation. The carbonyl carbon of the ester group, for instance, shows notable shifts, indicating its involvement in the conformational rearrangement, even if not directly in hydrogen bonding within the complex. sigmaaldrich.comnih.gov In the free ester, the C=O group is involved in weak intramolecular hydrogen bonds, a situation that changes upon complexation. sigmaaldrich.comnih.gov

Table 2: Representative ¹³C NMR Chemical Shift Changes (Note: This table illustrates the type of data derived from ¹³C NMR analysis.)

| Carbon Atom | Free this compound (ppm) | This compound-Na⁺ Complex (ppm) |

| C=O (ester) | ~170 | Significant downfield shift |

| Carbons in ether rings | Varied shifts | Shifts indicate conformational tightening |

| CH₃ carbons | ~10 - 25 | Minor shifts reflecting overall structural change |

This table is for illustrative purposes to show the nature of data obtained from ¹³C NMR studies.

Sodium-23 NMR (²³Na NMR) is a specialized technique used to directly probe the interaction between sodium ions and ionophores like Monensin derivatives. nih.gov This method allows for the real-time monitoring of Na⁺ transport across biological membranes, such as human erythrocytes or artificial liposomes. nih.govsmith.edu

By measuring the influx of Na⁺ into cells or vesicles, researchers can determine the rate of ion transport mediated by the ionophore. nih.govsmith.edu Studies on various Monensin derivatives have used ²³Na NMR to establish a relationship between the structure of the derivative and its ionophore properties. nih.gov For instance, modifications to the Monensin skeleton can alter the selectivity and efficiency of Na⁺ transport, which can be quantified using this technique. nih.gov Kinetic analysis of ²³Na NMR spectra allows for the determination of transport rate laws; for example, the rate of sodium transport by monensin across liposomal membranes was found to be 4.37·10⁵ M⁻¹s⁻¹[monensin]. smith.edu

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Insights

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the functional groups and hydrogen bonding networks within this compound and its complexes. sigmaaldrich.comnih.gov The infrared spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

In studies of this compound, FTIR analysis focuses on the hydroxyl (O-H) and carbonyl (C=O) stretching regions. sigmaaldrich.comwikigenes.org In the free ester, the C=O group of the ester function participates in weak, bifurcated intramolecular hydrogen bonds with two hydroxyl groups. sigmaaldrich.comnih.gov Upon forming a complex with a monovalent cation like Na⁺, this C=O group is no longer engaged in these intramolecular hydrogen bonds. sigmaaldrich.comnih.gov This change is clearly visible in the FTIR spectrum as a shift in the C=O stretching frequency. The strength of the intramolecular hydrogen bonds, which are crucial for stabilizing the complexes, can also be inferred from the O-H stretching vibrations. sigmaaldrich.comnih.gov It has been demonstrated that the strongest intramolecular hydrogen bonds are formed within the Li⁺ complex of this compound. sigmaaldrich.comnih.gov

Table 3: Key FTIR Absorption Bands for this compound and its Complexes (Note: Wavenumbers are approximate and can vary based on the specific experimental conditions.)

| Functional Group | Vibration Type | Free this compound (cm⁻¹) | This compound-Na⁺ Complex (cm⁻¹) |

| Hydroxyl (O-H) | Stretching, H-bonded | ~3450 | Shifted and sharpened, indicating stronger, more defined H-bonds |

| Carbonyl (C=O) | Stretching, ester | ~1710 (H-bonded) | ~1735-1740 (non-H-bonded) |

| C-O-C (Ether) | Stretching | ~1100 - 1200 | Shifts upon complexation |

This table is for illustrative purposes to show the nature of data obtained from FTIR studies.

Mass Spectrometry Techniques in this compound Research

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a vital tool for confirming the stoichiometry and studying the stability of the complexes formed between this compound and metal cations. sigmaaldrich.comnih.gov ESI is a soft ionization technique that allows the non-covalent complexes to be transferred from solution to the gas phase and detected intact.

Research has consistently shown that this compound forms stable complexes with a 1:1 stoichiometry with monovalent cations such as Li⁺, Na⁺, and K⁺. sigmaaldrich.comnih.gov ESI-MS spectra clearly show peaks corresponding to the [MON-CH₃ + Na]⁺ and [MON-CH₃ + K]⁺ ions, confirming the formation of these complexes. nih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of these complexes, providing further structural information and insights into the strength of the cation binding. researchgate.net The analysis reveals that fragmentation often occurs through processes like Grob-Wharton fragmentations and various simple neutral losses. researchgate.net

Computational Chemistry and Molecular Modeling of this compound

Semi-empirical computational methods provide a balance between computational cost and accuracy, making them highly suitable for studying large molecules like this compound and its complexes. researchgate.net Among these, the PM5 (Parameterization Model 5) method has been shown to be particularly effective for visualizing the structures of monensin derivatives and their cation complexes. nih.govnih.gov

Studies combining ESI-MS and PM5 calculations have successfully elucidated the structures of this compound (MON1) complexed with Li⁺, Na⁺, and K⁺. nih.gov The calculations are in good agreement with spectroscopic data and reveal key structural features. nih.govresearchgate.net For the free MON1 molecule, the oxygen atom of the C=O ester group is involved in weak, bifurcated intramolecular hydrogen bonds with two hydroxyl groups. nih.gov However, upon complexation with monovalent metal cations, this ester group is no longer engaged in such hydrogen bonding. nih.gov Instead, the structures of the complexes are stabilized by intramolecular hydrogen bonds that consistently involve the hydroxyl groups of the ionophore. nih.gov

These computational models have demonstrated that the strongest intramolecular hydrogen bonds are formed within the MON1-Li⁺ complex, correlating with its stability. nih.gov Comparisons of calculated structural parameters (bond lengths and angles) for Monensin A complexes with crystal structure data have shown that the PM5 method generally yields the most reliable results, although the AM1d method appears more effective for silver (Ag⁺) complexes. researchgate.netnih.gov

| Method | Application in this compound Studies | Key Findings |

| PM5 | Structure visualization of free MON1 and its cation (Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) complexes. nih.govresearchgate.net | Predicts changes in intramolecular hydrogen bonding upon complexation; confirms 1:1 stoichiometry; results align with spectroscopic data. nih.gov |

| AM1d | Comparison with PM3 and PM5 for Monensin A complexes. researchgate.net | Found to be more effective than PM5 and PM3 for modeling silver (Ag⁺) complexes of Monensin A. researchgate.net |

| PM3 | Comparison with AM1d and PM5 for Monensin A complexes. researchgate.net | Generally less effective than PM5 for reproducing crystal structure parameters of Monensin A complexes. researchgate.netnih.gov |

While extensive molecular dynamics (MD) simulations have been conducted for various ionophores and membrane proteins to understand their interaction with and transport across lipid bilayers, specific MD studies focusing on this compound within a lipid bilayer are not prominently available in the reviewed literature. nih.govbibliotekanauki.pljst.go.jp MD simulations are a powerful tool for revealing the dynamic behavior of molecules in a realistic membrane environment, which is often concealed in static crystal structures. nih.gov

However, computational studies using other methods provide strong indications of how this compound might behave in such an environment. Semi-empirical calculations on a self-assembled proton channel formed by hydrates of this compound suggest that the channel possesses a hydrophobic outer surface. nih.govsigmaaldrich.com This hydrophobicity would facilitate its ready incorporation into the nonpolar core of a lipid bilayer. nih.govsigmaaldrich.com This modeling suggests a plausible mechanism by which the ester could integrate into a cell membrane to exert its ionophoretic activity. Future MD simulations could build on this hypothesis to provide a more detailed, atomistic view of the dynamic interactions between this compound and the lipid components of a cell membrane.

Computational modeling, particularly using the PM5 semi-empirical method, has been instrumental in elucidating a novel mechanism of action for this compound (MON1): the formation of proton channels. nih.govsigmaaldrich.com Unlike the simple carrier mechanism, this model proposes that MON1 can self-assemble into a larger structure capable of transporting protons through a membrane. nih.gov

The process is initiated by the formation of hydrates of MON1. nih.govsigmaaldrich.com A proton from a hydroxyl group of MON1 is transferred to a water molecule, which then becomes further hydrated by other water molecules, leading to a stable (MON1 + 3H₂O) species. nih.gov This hydrate (B1144303) complex exhibits a ring-like structure where the water molecules are linked in an almost linear, hydrogen-bonded chain. nih.govsigmaaldrich.com A key feature of this "water wire" is the rapid fluctuation of the excess proton within the water cluster, a phenomenon indicated by continuous absorption in FTIR spectra. nih.gov

The modeling further suggests that these (MON1 + 3H₂O) units undergo a self-assembly process. nih.govsigmaaldrich.com This leads to the formation of a remarkable supramolecular structure: a proton channel composed of eight of these hydrate units. nih.gov This proposed channel has a calculated length of approximately 60 Å, a sufficient length to span a typical lipid bilayer. nih.govsigmaaldrich.com The model predicts that a proton could fluctuate over this entire distance, providing a hypothetical yet plausible new mechanism for proton transport across cell membranes mediated by this compound. nih.gov

Mechanisms of Ion Transport and Channel Formation by Monensin, Methyl Ester

Cation Complexation and Selectivity of Monensin (B1676710), methyl ester

Monensin, methyl ester, a derivative of the polyether ionophore Monensin A, demonstrates a significant capacity for forming stable complexes with various metal cations. This ability is central to its function as an ionophore, facilitating the transport of ions across lipid membranes. The complexation process is characterized by specific stoichiometry, cation selectivity, and structural stabilization through internal molecular forces.

Formation of 1:1 Stoichiometric Complexes with Monovalent Cations (Li+, Na+, K+, Rb+, Ag+, Tl+)

Research has shown that this compound readily forms stable complexes with monovalent metal cations. nih.gov Studies utilizing methods such as electrospray ionization-mass spectroscopy (ESI-MS) and nuclear magnetic resonance (NMR) have confirmed that these complexes consistently exhibit a 1:1 stoichiometry. nih.gov This means that one molecule of this compound binds to a single monovalent cation. nih.gov

The parent compound, Monensin A, is known to form complexes with a range of monovalent cations including Li+, Na+, K+, Rb+, Ag+, and Tl+. wikipedia.org Its derivatives, including the methyl ester, retain this capability. wikipedia.org The formation of these 1:1 complexes is a critical first step in the ion transport process, effectively encapsulating the charged ion within a lipophilic shell created by the ionophore molecule.

Table 1: Complexation of this compound with Monovalent Cations

| Cation | Stoichiometry |

|---|---|

| Li+ | 1:1 |

| Na+ | 1:1 |

| K+ | 1:1 |

| Rb+ | 1:1 (inferred from Monensin A) |

| Ag+ | 1:1 (inferred from Monensin A) |

| Tl+ | 1:1 (inferred from Monensin A) |

Complexation with Divalent Cations (Mg2+, Ca2+, Sr2+, Ba2+)

The interaction of Monensin derivatives with divalent cations presents a more complex picture. While the parent Monensin A can form complexes with divalent cations like Mg2+ and Ca2+, the coordination is structurally different from that of monovalent cations. nih.gov In complexes such as [Ca(Mon)2(H2O)2], the divalent cation is not situated within the hydrophilic cavity of the ionophore. nih.gov Instead, two deprotonated Monensin A molecules act as bidentate ligands, binding to the metal center. nih.govbenthamdirect.com

Interestingly, certain amide derivatives of Monensin A have been shown to bind alkaline earth metals like Mg2+, Ca2+, Sr2+, and Ba2+, with a complex involving a strontium cation demonstrating the ion being placed inside the hydrophilic cavity. nih.gov This suggests that modification of the carboxyl group can significantly alter the ionophore's binding mode for divalent cations. Specific studies focusing solely on the complexation of this compound with this series of divalent cations are less common, but the behavior of the parent compound and other derivatives provides insight into potential interaction mechanisms.

Role of Intramolecular Hydrogen Bonds in Complex Stabilization

The stability of the cation complexes formed by this compound is critically dependent on a network of intramolecular hydrogen bonds. nih.gov Upon complexation with a monovalent cation, the flexible this compound molecule adopts a pseudocyclic conformation. This structure is stabilized by hydrogen bonds, with the hydroxyl (OH) groups of the ionophore playing a pivotal role. nih.gov These bonds help to organize the oxygen atoms of the ionophore's backbone into a hydrophilic cavity that securely coordinates the encapsulated cation, shielding its charge from the hydrophobic membrane interior. nih.gov It has been demonstrated that in the complexes with Li+, Na+, and K+, the hydroxyl groups are consistently involved in these stabilizing hydrogen bonds. nih.gov

Ion Transport Across Biological and Model Membranes

The primary biological function of this compound is to transport cations across lipid bilayers. The mechanism of this transport is fundamentally different from its parent compound, Monensin A, and is influenced by the chemical modification of the carboxylic acid group to a methyl ester. This modification alters the way the ionophore interacts with the membrane and the types of ion fluxes it can generate.

Distinction Between this compound as a Channel-Forming Ionophore vs. Monensin A as a Carrier

Monensin A is classified as a mobile ion carrier. nih.gov It functions by binding a cation, diffusing as a complex across the membrane, and releasing the cation on the other side. researchgate.net This process involves the ionophore itself moving back and forth across the membrane.

In stark contrast, this compound is recognized as a channel-forming ionophore. nih.gov Instead of acting as a mobile shuttle, research suggests that multiple molecules of this compound can self-assemble within the lipid bilayer to form a transmembrane channel. nih.gov One proposed model indicates that a proton channel can be formed by eight molecules of this compound, with each molecule associated with three water molecules within the hydrophilic core of the channel. nih.gov This assembly creates a pore through which ions, such as protons, can pass, representing a fundamentally different and more efficient mode of transport compared to the carrier mechanism. nih.gov

Electrogenic and Electroneutral Ion Fluxes Mediated by this compound

Ion transport across a membrane can be either electroneutral or electrogenic. Electroneutral transport involves no net movement of charge across the membrane, such as the 1:1 exchange of a sodium ion (Na+) for a proton (H+), a mechanism characteristic of Monensin A. nih.gov This process does not alter the membrane's electrical potential.

Table 2: Comparison of Ion Transport Mechanisms

| Feature | Monensin A | This compound |

|---|---|---|

| Primary Mechanism | Mobile Ion Carrier | Channel Former |

| Transport Mode | Shuttles individual ions | Forms a transmembrane pore |

| Typical Flux | Electroneutral (e.g., Na+/H+ antiport) | Electrogenic (e.g., Na+ transport) |

| Effect on Membrane Potential | Minimal / Indirect | Direct alteration |

Transport of Sodium (Na+) and Proton (H+) Ions

This compound, a derivative of the polyether antibiotic Monensin A, demonstrates complex ion transport capabilities. While its parent compound, Monensin, is well-recognized as a Na+/H+ antiporter, the esterification of the carboxyl group in this compound alters its mechanism of action. wikipedia.orgselleckchem.commedchemexpress.com Despite the modification, this compound retains its ability to transport cations across lipid membranes, a key factor in its biological activity. wikipedia.org

Studies on Monensin A derivatives with blocked carboxyl groups, such as esters, have shown that they still exhibit antimicrobial properties, indicating their continued interaction with and transport of ions. nih.gov The ionophoric ability of these derivatives is crucial to their function, facilitating the movement of metal cations through cellular and subcellular membranes. wikipedia.org While Monensin A primarily functions as an electroneutral exchanger of sodium ions for protons, recent research suggests that it may also transport sodium ions in an electrogenic manner. wikipedia.orgnih.gov This dual capability provides a basis for understanding the ionophoric properties of its derivatives like the methyl ester.

The transport of Na+ by Monensin has been studied using 23Na-NMR spectroscopy, which revealed that the transport through phospholipid bilayers is a dynamic process. nih.govsmith.edu This research indicated that the transport occurs via a 1:1 complex of the ionophore and the sodium ion. nih.gov While this specific study focused on the parent compound, the fundamental mechanism of forming a complex with the cation is relevant to understanding the potential transport mechanisms of this compound.

Biophysical Characterization of this compound-Mediated Transport

The biophysical properties of this compound-mediated ion transport distinguish it from its parent compound, primarily through the proposed formation of ion channels rather than functioning solely as a carrier.

Proton Channel Hypothesis and Experimental Evidence

A significant development in understanding the action of this compound is the hypothesis that it can form proton channels. nih.govnih.govacs.org This model suggests a departure from the typical ion carrier mechanism of unmodified Monensin. nih.gov Experimental and computational studies have provided evidence for the self-assembly of this compound molecules into a stable channel structure. nih.govacs.org

Spectroscopic and semiempirical studies have shown that this compound can form a hydrate (B1144303) with water molecules. nih.govacs.org This process begins with the transfer of a proton from a hydroxyl group on the this compound molecule to a water molecule. nih.govacs.org This initial hydrate can then associate with other water molecules to form a species designated as (MON1 + 3H₂O), where MON1 represents this compound. nih.gov This hydrated complex has a ring-like structure with the water molecules forming a nearly linear hydrogen-bonded chain. nih.govacs.org

Further self-assembly of these hydrated units leads to the formation of a proposed proton channel. nih.govacs.org This hypothetical channel is composed of eight of these (MON1 + 3H₂O) units, creating a structure with a length of approximately 60 Å. nih.govacs.org Within this channel, it is suggested that an excess proton can fluctuate rapidly along the entire length of the water chain, a phenomenon indicated by a continuous absorption in FTIR spectra. nih.govacs.org This structure is thought to be capable of transporting protons across cell membranes. nih.gov

| Parameter | Value | Source |

| Proposed Channel Composition | 8 x (this compound + 3H₂O) | nih.govacs.org |

| Approximate Channel Length | 60 Å | nih.govacs.org |

| Proposed Transported Ion | Proton (H+) | nih.govnih.govacs.org |

Biological Activity and Cellular Interactions of Monensin, Methyl Ester in Research Models

Antimicrobial Activity Mechanisms of Monensin (B1676710), Methyl Ester Derivatives

The antimicrobial properties of monensin and its derivatives, including the methyl ester, are primarily attributed to their ability to transport metal cations across cellular membranes. wikipedia.org This ionophoric activity disrupts crucial physiological processes within microbial cells, leading to growth inhibition or cell death. nih.govstanford.edu

Disruption of Intracellular pH and Ion Balance in Microbial Cells

Monensin, methyl ester, and other monensin derivatives function as ionophores, specifically facilitating the exchange of sodium ions (Na+) for protons (H+) across biological membranes. hellobio.comnih.gov This action disrupts the normal sodium-potassium balance and intracellular pH within microbial cells. nih.govnih.gov The influx of Na+ and efflux of H+ alters the electrochemical potential across the cell membrane, which is vital for processes like ATP synthesis and nutrient transport. nih.gov The resulting disturbance in the ionic gradient and cellular pH can lead to critical disruptions in cellular processes, ultimately causing cell death. nih.govontosight.ai Studies have shown that this compound can form a proton channel, a characteristic that distinguishes it from the parent compound, which acts as a typical ion carrier. researchgate.net

Effects on Gram-Positive and Gram-Negative Bacteria

Monensin and its derivatives have demonstrated activity primarily against Gram-positive bacteria, including species from the genera Micrococcus, Bacillus, and Staphylococcus. nih.govnih.gov The efficacy against these bacteria is linked to their cell wall structure, which allows for the penetration of the large, hydrophobic monensin molecules and their complexes. nih.gov In contrast, Gram-negative bacteria are generally insensitive to monensin and its derivatives. nih.govstanford.edu This resistance is attributed to the more complex outer membrane of Gram-negative bacteria, which acts as a barrier, preventing the large antibiotic molecules from reaching their target. nih.gov

Some chemical modifications of monensin have been explored to enhance its activity. For instance, C-26 modified monensin derivatives have shown stronger antibacterial activity against a range of bacterial pathogens compared to the parent compound. stanford.edu

Structure-Activity Relationships for Antimicrobial Potency of Esters

The antimicrobial potency of monensin esters is closely tied to their chemical structure. nih.gov Modifications to the monensin molecule, particularly at the carboxyl and hydroxyl groups, can significantly influence its biological activity. nih.gov

Esterification of the carboxyl group, as seen in this compound, results in a neutral analog of monensin. medchemexpress.com While some ester derivatives show lower antibacterial activity than the parent monensin, others exhibit enhanced or specific activities. nih.gov For example, certain monensin esters have shown activity against strains of Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Research into the structure-activity relationship has revealed that the introduction of specific substituents can alter the ion-complexing and transport capabilities of the molecule. For instance, the presence of a phenyl moiety at the C-26 position has been shown to increase antibacterial activity, likely by enhancing the solubility of the derivative in the bacterial cell membrane. uea.ac.uk The table below summarizes the antimicrobial activity of selected monensin esters.

| Derivative | Target Bacteria | Activity Level | Reference |

| This compound | Gram-positive bacteria | Active | sigmaaldrich.com |

| This compound | Gram-negative bacteria | Inactive | sigmaaldrich.com |

| 2-morpholinoethyl ester | S. aureus (MRSA and MSSA) | High | nih.gov |

| Phenyl urethane (B1682113) of monensin | Gram-positive bacteria | Up to 10-fold higher than monensin | nih.gov |

| 26-fenylaminomonensin | Various bacterial strains | Higher than monensin | nih.gov |

Modulation of Intracellular Transport Pathways

Beyond its antimicrobial effects, this compound and its parent compound are known to significantly modulate intracellular transport pathways, particularly within the Golgi apparatus and the endocytic system. wikipedia.orgnewdrugapprovals.org

Inhibition of Golgi Apparatus Protein Transport

Monensin is a well-documented inhibitor of protein transport through the Golgi apparatus. wikipedia.orgnih.govhellobio.comnewdrugapprovals.org It disrupts the structure and function of the Golgi complex, causing the cisternae to swell and fragment. oup.comnih.govresearchgate.net This disruption blocks the movement of proteins from the medial to the trans-Golgi cisternae, effectively halting their post-translational modification and secretion. oup.comnih.gov The mechanism involves the neutralization of the acidic environment within the trans-Golgi cisternae due to the Na+/H+ exchange activity of monensin. nih.gov This effect is rapid, with changes in the Golgi apparatus observable within minutes of exposure. nih.gov

Alteration of Endocytosis and Exosome Secretion Processes

Monensin also impacts the endocytic pathway, slowing down the process of endocytosis, which is the uptake of large molecules by the cell. nih.govmdpi.com By increasing the pH of acidic intracellular compartments like endosomes and lysosomes, monensin can inhibit the proper processing and transport of endocytosed material. nih.govpnas.org

Furthermore, monensin has been shown to modulate the secretion of exosomes, which are small vesicles involved in intercellular communication. medchemexpress.com An increase in intracellular calcium levels, which can be induced by monensin, has been linked to an increase in exosome secretion. nih.gov This suggests that monensin can influence cellular communication by altering the release of these important signaling vesicles.

Interactions with Subcellular Organelles

Research on monensin, the parent compound of this compound, reveals significant interactions with mitochondria, leading to cellular damage. In animal cells, monensin is known to induce mitochondrial damage. nih.gov Studies have shown that monensin treatment can lead to a decrease in the mitochondrial membrane potential (ΔΨm) and a disruption of mitochondrial morphology, which ultimately contributes to cell death in parasites. researchgate.net

Further investigation into the mechanisms of this damage shows that monensin can induce the expression of the mitochondrial damage marker BNIP3. nih.gov It is understood that mitochondria are central to the formation of intracellular reactive oxygen species (ROS) and can trigger apoptosis. nih.gov Reports indicate that monensin can cause ultrastructural changes to mitochondria and perturb their function. researchgate.netnih.gov The oxidative stress generated by monensin is reported to alter mitochondrial function, a key step that can lead to monensin-induced apoptosis. researchgate.netnih.gov

Monensin and its derivatives exert influence over essential ion-pumping enzymes. In research models using rat brain slices, treatment with monensin was found to stimulate the activity of the Na+/K+ pump, also known as Na+/K+-ATPase. researchgate.net This stimulation subsequently increased oxygen consumption and lactate (B86563) production. researchgate.net However, other studies on rat brain slices showed that monensin treatment decreased (Na+ + K+)-ATPase activity, an effect that was dependent on the presence of external Ca2+. nih.gov

In studies involving chick skeletal muscle and myocardium, subacute treatment with monensin resulted in an increased immunostaining for Na+/K+-ATPase, with notable staining of the sarcolemma. ejh.itejh.it The same study also detected a slight increase in Ca++-ATPase activity, which was prominently observed in the sarcoplasma. ejh.itejh.it The mechanism often involves monensin increasing intracellular Na+ levels, which in turn activates the Na+/K+-ATPase. mdpi.com

Antiproliferative Effects in Cell and Organoid Models

This compound and other ester derivatives of Monensin A have demonstrated significant antiproliferative activity in various research models. A series of monensin esters, when evaluated against four human cancer cell lines, all exhibited in vitro antiproliferative activity at micromolar concentrations. nih.gov Many of these derivatives were also capable of overcoming the drug resistance of specific cancer cell lines like LoVo/DX and MES-SA/DX5. nih.gov

In a study utilizing a glioblastoma (GBM) organoid model, a specific C-26 ester analog of monensin was identified as being more potent than the parent compound, monensin. researchgate.net Similarly, research on breast cancer organoid models identified several monensin analogs that were more potent and selective against breast cancer cells compared to non-cancerous cells. biorxiv.org The antiproliferative effects of these derivatives have been consistently observed across different cancer types. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Monensin Analog 1 in Glioblastoma (GBM) Organoids This table is interactive. You can sort and filter the data.

| Compound | Model System | IC50 (nM) | Finding | Source |

|---|---|---|---|---|

| Monensin (Parent) | GBM Organoids | 612.6 ± 184.4 | Baseline activity | researchgate.net |

The antiproliferative effects of this compound and its related analogs are linked to the induction of programmed cell death. In glioblastoma organoid models, the most active monensin analogs were found to cause substantial DNA fragmentation, a key indicator of apoptosis. researchgate.net The induction of apoptosis by these compounds is further supported by evidence of PARP (Poly (ADP-ribose) polymerase) degradation, another hallmark of this cell death pathway. researchgate.net

Similar findings were reported in breast cancer organoid models, where monensin and its potent analogs induced significant DNA fragmentation. biorxiv.org Studies have shown that treatment with these compounds leads to a statistically significant increase in the sub-G1 DNA content in cell cycle analysis, which quantifies the population of dead cells. biorxiv.org The mechanism of cell death often involves the permeabilization of secretory granules, which can trigger an apoptosis-like process. diva-portal.org

The cellular effects of this compound are mediated through the modulation of critical intracellular signaling pathways that regulate cell growth, proliferation, and survival. Research has shown that Glycogen Synthase Kinase-3β (GSK3β) is a serine/threonine kinase that regulates numerous cellular processes, including apoptosis. nih.gov

In a significant study on glioblastoma organoids, the most active monensin ester analog, compound 1, was found to diminish the phosphorylation of key signaling proteins. researchgate.net Specifically, it reduced the phosphorylation of STAT3, Akt, and GSK3β. researchgate.net The PI3K/Akt signaling pathway is known to result in the phosphorylation and subsequent inactivation of GSK3β. nih.gov By reducing the phosphorylation of these proteins, the monensin analog effectively interferes with signaling cascades that are often dysregulated in cancer and are crucial for tumor cell progression and survival. researchgate.netnih.gov

Induction of Autophagy Markers (e.g., LC3-II)

In research models, this compound has been shown to influence cellular autophagy pathways. researchgate.net Autophagy is a fundamental cellular process for degrading and recycling cellular components. A key marker used to monitor autophagy is the conversion of Microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Studies utilizing glioblastoma (GBM) organoids have demonstrated that this compound, also referred to as compound 1 in this specific research, upregulates the expression of the autophagy-associated marker LC3-II. researchgate.net In an experiment involving U-118MG glioblastoma organoids, treatment with this compound led to a significant increase in the levels of LC3-II. researchgate.net This was observed through immunoblotting analysis, where the band intensity corresponding to LC3-II (14 kDa) was markedly higher in treated organoids compared to controls. researchgate.net This upregulation suggests an accumulation of autophagosomes, a hallmark of the autophagic process. researchgate.netnih.gov The induction of LC3 lipidation by monensin and related compounds can occur independently of the canonical autophagy pathway and is associated with the targeting of endolysosomal membranes. babraham.ac.ukmolbiolcell.org

Table 1: Effect of this compound on LC3-II Protein Expression in U-118MG Organoids Data derived from immunoblotting analysis as described in research literature. researchgate.net

| Treatment Group | Relative LC3-II Protein Level (Normalized to GAPDH) | Time Point |

|---|---|---|

| Control (0.1% DMSO) | Baseline | 48h |

| Monensin | Increased | 48h |

| This compound (Compound 1) | Significantly Increased | 48h |

Activity in Organoid Models of Cancer

This compound has demonstrated significant anti-cancer activity in three-dimensional (3D) organoid models of glioblastoma (GBM). researchgate.netnih.gov Organoids are complex, self-organizing 3D structures grown from stem cells that mimic the architecture and function of native organs, offering a more clinically relevant model for drug discovery than traditional two-dimensional cell cultures. nih.gov

In a study using a mini-ring cell viability assay on GBM organoids, this compound (referred to as compound 1) was identified as being more potent than its parent compound, Monensin. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) for this compound was substantially lower than that of Monensin, indicating greater efficacy at a lower concentration. nih.gov

Beyond reducing cell viability, this compound also induced significant DNA fragmentation in GBM organoids, which is suggestive of apoptotic cell death. nih.gov Furthermore, it was shown to effectively reduce the migration of glioblastoma cells. researchgate.net In a more complex host-tumor organoid model, where human cerebral organoids were co-cultured with tumor cells, this compound reduced tumor size. nih.gov Similar activity for Monensin and its analogs has also been observed in organoid models of breast cancer. biorxiv.orgbiorxiv.org

Table 2: Comparative Potency of Monensin and this compound in Glioblastoma (U-118MG) Organoids Data from mini-ring cell viability assays. nih.gov

| Compound | IC50 (nM) |

|---|---|

| Monensin | 612.6 ± 184.4 |

| This compound (Compound 1) | 291.7 ± 68.8 |

Antimalarial Properties in Research Models

The antimalarial potential of this compound (also referred to as monensin methyl ether or a methylated derivative) has been evaluated in various research models. nih.govasm.org Ionophores, as a class, show potent activity against the malaria parasite, Plasmodium falciparum. stanford.edu

In vitro studies have confirmed that this compound is highly active against P. falciparum. asm.org While its parent compound, Monensin, is a potent antimalarial agent, the methyl ester derivative also demonstrates significant activity, albeit slightly less potent than the parent compound in direct comparisons. asm.org The antimalarial action of these compounds is linked to their ability to disrupt ionic gradients across the parasite's membranes, leading to intracellular acidification and cell death. nih.govstanford.edu

In vivo studies using a mouse model infected with Plasmodium vinckei petteri further support the antimalarial efficacy of this compound. nih.gov In a 4-day suppressive test, the compound was used to successfully treat infected mice. nih.gov Notably, this compound exhibited a therapeutic index of 12, which was superior to that of the parent Monensin and several other ionophores tested, indicating a better balance between efficacy and toxicity in this model. nih.gov

Table 3: In Vitro Antimalarial Activity against Plasmodium falciparum Data from in vitro susceptibility assays. asm.org

| Compound | IC50 (ng/mL) |

|---|---|

| Monensin | 1.5 |

| This compound (Monensin methyl ether) | 6.5 |

Applications of Monensin, Methyl Ester in Advanced Research Methodologies

Role in Ion-Selective Electrode Development

The ability of monensin (B1676710), methyl ester to selectively complex with certain cations, particularly sodium (Na⁺), makes it a valuable ionophore for the fabrication of ion-selective electrodes (ISEs). medchemexpress.comwikipedia.orggoogle.com These electrodes are electrochemical sensors that measure the activity of a specific ion in a solution. google.com

Monensin, methyl ester is employed as an ion-active component in the membranes of sodium-selective electrodes. medchemexpress.comgoogle.comgoogle.com The underlying mechanism involves the selective binding of Na⁺ ions by the this compound molecules embedded within a polymer liquid membrane. nih.gov This interaction at the interface between the sample solution and the electrode membrane generates a potential difference that follows a Nernstian response, allowing for the quantitative determination of sodium ion concentration. nih.gov Research has demonstrated that this compound acts as a stable trap for Na⁺ within the membrane, which is crucial for the electrode's selective response. nih.gov These ISEs are utilized in diverse fields, including clinical chemistry for analyzing electrolytes in biological fluids. google.comnih.gov

The selectivity of an ion-selective electrode—its ability to detect a primary ion in the presence of interfering ions—is a critical performance characteristic. researchgate.netacs.org Research has explored the use of temperature as a parameter to fine-tune the selectivity of ISEs. researchgate.netacs.orgkrackeler.comsigmaaldrich.comsigmaaldrich.com In a comparative study, sodium-selective electrodes were fabricated using monensin, monensin methyl ester (MME), and monensin decyl ester (MDE). researchgate.netacs.org While the electrode based on the parent monensin showed a notable enhancement in selectivity for sodium over potassium as the temperature was increased from 20°C to 50°C, electrodes containing MME displayed very little change in selectivity under the same conditions. researchgate.netacs.orgresearchgate.net This difference in behavior is attributed to how the formation constants between the ionophore and the respective ions (Na⁺ and K⁺) change with temperature. researchgate.netacs.org For this compound, the stability of its complex with sodium relative to potassium shows minimal temperature dependence in this range, leading to a more consistent selectivity profile across different operating temperatures. researchgate.netacs.org

Table 1: Effect of Temperature on Ion-Selective Electrode Selectivity

| Ionophore | Temperature Range | Observed Change in Na⁺ vs. K⁺ Selectivity | Reference |

| Monensin | 20°C to 50°C | Enhanced by half an order of magnitude | researchgate.net, acs.org |

| This compound (MME) | 20°C to 50°C | Very small change | researchgate.net, acs.org |

| Monensin, decyl ester (MDE) | 20°C to 50°C | Very small change | researchgate.net, acs.org |

Application in Ion Chromatography Detectors

This compound has been integral to the development of potentiometric detectors for ion chromatography (IC). krackeler.comsigmaaldrich.comumich.edu In this application, its ion-selective properties are leveraged within a detector that measures the concentration of eluting ions from the chromatography column. umich.edu Researchers have designed multi-ionophore membrane electrodes for use as universal, flow-through detectors in IC. umich.eduumich.edu In some configurations, an array of solid-state ion-selective electrodes, including one specifically for sodium detection using this compound, is employed. krackeler.comsigmaaldrich.comalfa-chemistry.com This approach allows for the simultaneous or sequential detection of multiple cations with sensitivities often comparable to standard conductivity detection. umich.edu The use of ionophore-based sensors can offer advantages in certain applications, such as providing selective detection in complex sample matrices. umich.edu

Utilization as an Internal Standard in Analytical Assays

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, calibrators, and controls to correct for the loss of analyte during sample processing and to compensate for variability in instrument response. This compound is used as an internal standard in methods for analyzing other ionophore coccidiostats.

This compound serves as an effective internal standard for the simultaneous determination of multiple ionophore coccidiostats in research samples, such as animal feed. scispace.comresearchgate.netnih.govresearchgate.netnih.govdntb.gov.ua In a robust method developed for quantifying lasalocid, maduramicin, monensin, narasin, salinomycin, and semduramicin, a homogenized feed sample is spiked with this compound before extraction with methanol. scispace.comresearchgate.netnih.govresearchgate.netnih.gov The subsequent analysis is performed by high-performance liquid chromatography (HPLC) with post-column derivatization and spectrophotometric or fluorescence detection. researchgate.netnih.gov Because this compound is structurally similar to the analytes of interest, it exhibits similar behavior during extraction and chromatographic analysis, making it an ideal IS for improving the accuracy and precision of quantification. scispace.comresearchgate.net

Table 2: Validation Parameters of an HPLC Method Using this compound as an Internal Standard for Coccidiostat Analysis

| Parameter | Result | Analytes | Reference |

| Recovery | 85–110% | Lasalocid, Maduramicin, Monensin, Narasin, Salinomycin, Semduramicin | researchgate.net, researchgate.net |

| Reproducibility | Within-laboratory reproducibility did not exceed the target value from the Horwitz equation. | Lasalocid, Maduramicin, Monensin, Narasin, Salinomycin, Semduramicin | researchgate.net, researchgate.net |

| Proficiency Test | z-scores in the range of -1.0 to 1.9 | Lasalocid, Maduramicin, Monensin, Narasin, Salinomycin, Semduramicin | researchgate.net, researchgate.net, nih.gov |

This compound as a Research Tool for Membrane Biology Studies

This compound serves as a critical research tool for investigating fundamental processes in membrane biology. Its primary mechanism of action involves the transport of cations across biological membranes, thereby disrupting ionic gradients that are essential for numerous cellular functions. ontosight.ai

One of the key applications of monensin and its derivatives in membrane biology is the study of the Golgi apparatus. nih.gov Research has shown that monensin can block the intracellular transport of proteins and other products from the Golgi apparatus, leading to its swelling and vacuolization. nih.govnih.gov This effect allows researchers to dissect the complex pathways of protein trafficking and processing within the Golgi cisternae. By observing the consequences of this disruption, scientists can gain insights into the sorting and secretion of various macromolecules.

Furthermore, this compound's ionophoretic properties are central to its use in studying ion transport mechanisms. It is known to form stable 1:1 complexes with monovalent cations such as Li⁺, Na⁺, and K⁺. nih.govsigmaaldrich.com The formation of these complexes is stabilized by intramolecular hydrogen bonds. nih.gov This selective complexation and subsequent transport across lipid bilayers allow for the controlled manipulation of ion concentrations across cellular and subcellular membranes. ontosight.aiwikipedia.org This capability is invaluable for studying the roles of specific ions in cellular signaling, homeostasis, and other physiological processes.

A particularly noteworthy research finding is the ability of this compound to form proton channels. nih.govresearchgate.net Studies have demonstrated that this compound, in the presence of water molecules, can self-assemble into a channel-like structure capable of transporting protons across lipid bilayers. nih.govresearchgate.net This finding suggests a transport mechanism distinct from the typical carrier model and opens new avenues for research into proton transfer processes in biological systems.

Detailed Research Findings on Ion Complexation by Monensin Derivatives:

The ability of monensin and its derivatives to complex with various cations has been the subject of extensive research. The selectivity of monensin for different monovalent cations has been reported in the order of Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺. nih.gov Another study demonstrated the complexation ability as Na⁺ > K⁺ > Li⁺ > Rb⁺ > Cs⁺. nih.gov The stability of these complexes is a key factor in their ionophoretic activity.

| Derivative | Primary Cations Complexed | Key Findings | Reference |

|---|---|---|---|

| This compound | Li⁺, Na⁺, K⁺ | Forms stable 1:1 complexes, with the strongest intramolecular hydrogen bonds observed in the Li⁺ complex. | nih.gov |

| Monensin | Na⁺, K⁺, Li⁺, Rb⁺, Cs⁺ | Demonstrates a clear preference for Na⁺ over other alkali metal cations. | nih.gov |

| Monensin | Ag⁺, Na⁺, K⁺, Rb⁺, Cs⁺, Li⁺, NH₄⁺ | Shows the highest selectivity for Ag⁺ among the tested monovalent cations. | nih.gov |

Development of Biosensors Incorporating this compound

The unique ion-binding properties of this compound have been harnessed in the development of sophisticated biosensors, particularly ion-selective electrodes (ISEs). acs.orgsigmaaldrich.com These sensors are analytical devices that convert the activity of a specific ion in a solution into an electrical potential, which can then be measured.

This compound is a key component in sodium-selective electrodes due to its high affinity and selectivity for Na⁺ ions. sigmaaldrich.comgoogle.com In these applications, the this compound acts as the ionophore, the active component that selectively binds to sodium ions within the electrode's membrane. google.com This interaction is the basis for the electrode's ability to generate a signal proportional to the concentration of sodium ions in a sample.

Research has explored the use of this compound in various types of ISEs, including those with polymeric membranes. google.com One of the challenges in the development of sodium-selective electrodes is interference from other cations, particularly potassium (K⁺), which is often present in biological fluids. google.com While monensin itself shows good selectivity for Na⁺ over K⁺, derivatives like this compound have been investigated to further optimize this property. researchgate.netacs.org However, some studies have indicated that electrodes based on this compound may show a very small change in selectivity with temperature variations compared to those based on unmodified monensin. researchgate.netacs.org

The performance of biosensors incorporating this compound is characterized by several key parameters, including their selectivity, detection limit, and response time. While detailed performance data for all developed biosensors is not exhaustively available in the public domain, some studies and patents provide insights into their capabilities.

| Biosensor Type | Target Analyte | Ionophore | Selectivity Data | Reference |

|---|---|---|---|---|

| Ion-Selective Electrode | Na⁺ | This compound | Showed a very small change in selectivity for Na⁺ over K⁺ with temperature changes from 20 to 50 °C. | researchgate.netacs.org |

| Ion-Selective Electrode | Na⁺ | Monensin | Selectivity for Na⁺ over K⁺ enhanced by half an order of magnitude as temperature increased from 20 to 50 °C. | researchgate.netacs.org |

| Ion-Selective Electrode | Na⁺ | Decyl Ester Monensin | Selectivity constant for Na⁺ relative to K⁺ was determined to be 0.2. | google.com |

The development of biosensors incorporating this compound continues to be an active area of research, with the potential for creating highly sensitive and selective analytical tools for various applications, including clinical diagnostics and environmental monitoring.

Future Directions and Emerging Research Avenues for Monensin, Methyl Ester

Design and Synthesis of Next-Generation Monensin (B1676710), methyl ester Analogs with Tuned Specificity

The chemical scaffold of Monensin, with its numerous stereocenters and functional groups, presents a rich platform for synthetic modification. msu.edu The total synthesis of Monensin itself was a landmark achievement in organic chemistry, demonstrating the feasibility of constructing such a complex molecule. msu.edu Future research is focused on leveraging this synthetic knowledge to create analogs of Monensin, methyl ester with tailored properties.

The design of next-generation analogs is driven by the desire to enhance specificity towards particular ions, cellular components, or biological processes. By modifying the carboxyl group to its methyl ester, the ion-carrying properties are altered, and this derivative has been shown to form complexes with monovalent cations like Li+, Na+, and K+. nih.gov Further modifications to the hydroxyl groups or the polyether backbone could fine-tune the ion selectivity and transport efficiency. For instance, strategic alterations could lead to analogs with a higher affinity for specific cancer cell membranes or even particular organelles.

Recent studies have explored the synthesis of various Monensin derivatives, including esters and amides at the C-26 position, which have shown promising activity against different cancer cell lines. researchgate.net The goal is to create compounds that are more potent and selective against cancerous cells compared to non-cancerous ones. biorxiv.org This involves a detailed understanding of the structure-activity relationships, where even subtle changes in the molecular architecture can lead to significant differences in biological function. The synthesis of these analogs often involves multi-step processes, building upon the foundational strategies developed for the total synthesis of Monensin. msu.edu

Table 1: Key Research Findings on this compound Analogs

| Research Focus | Key Findings |

|---|---|

| Cation Complexation | This compound forms stable 1:1 complexes with Li+, Na+, and K+. nih.gov |